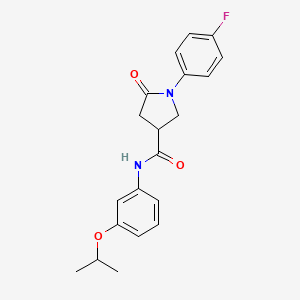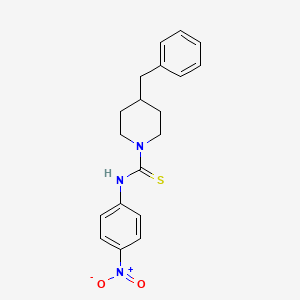![molecular formula C22H27ClN2O3S B4114022 N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4114022.png)
N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide
Descripción general
Descripción
N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of sulfonylurea drugs. It is commonly referred to as a hypoglycemic agent due to its ability to lower blood sugar levels. The compound is synthesized through a complex process that involves several steps.
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide involves the activation of ATP-sensitive potassium channels in pancreatic beta cells. This leads to the depolarization of the cell membrane, which triggers the release of insulin. The compound also inhibits the production of glucose by the liver, which further helps to lower blood sugar levels.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has several biochemical and physiological effects. It has been found to increase insulin sensitivity, reduce insulin resistance, and improve glucose tolerance. The compound also reduces the production of glucose by the liver and increases glucose uptake by peripheral tissues. These effects help to lower blood sugar levels and improve glycemic control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a valuable tool for studying glucose metabolism and insulin signaling pathways. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the compound has some limitations for lab experiments. It is a potent hypoglycemic agent, which can make it difficult to control blood sugar levels in animal studies. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. One area of research is the development of new analogs of the compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the compound's effects on other metabolic pathways, such as lipid metabolism and inflammation. The compound's potential use in combination therapy with other hypoglycemic agents is also an area of interest. Finally, the compound's potential use in treating other conditions such as obesity and metabolic syndrome warrants further investigation.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its hypoglycemic effects. It has been found to be effective in treating type 2 diabetes mellitus in both animal and human studies. The compound works by stimulating the release of insulin from the pancreas, which helps to lower blood sugar levels. It has also been studied for its potential use in treating other conditions such as obesity and metabolic syndrome.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-2-3-4-17-5-9-20(10-6-17)24-22(26)18-13-15-25(16-14-18)29(27,28)21-11-7-19(23)8-12-21/h5-12,18H,2-4,13-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBFQXYAFHRASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4113948.png)


![isopropyl 3-({[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113969.png)
![N-{1-[4-allyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4113974.png)

![N-(3,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4113994.png)
![ethyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4114002.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}-N-(3-chlorophenyl)propanamide](/img/structure/B4114004.png)


![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4114036.png)
![tert-butyl 2-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4114042.png)
![2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4114047.png)